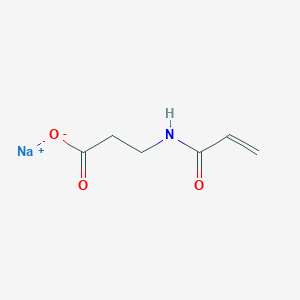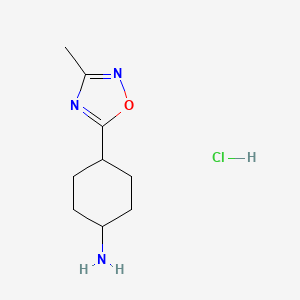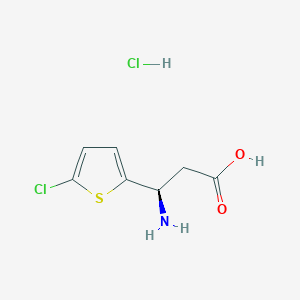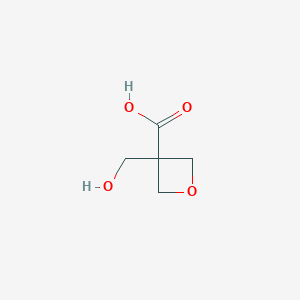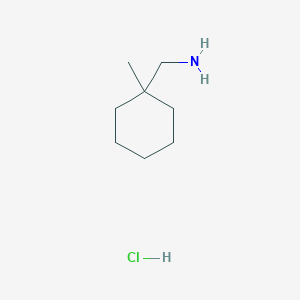![molecular formula C10H17Cl2N3 B1445756 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1823495-83-5](/img/structure/B1445756.png)
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride
Descripción general
Descripción
“3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride” is a chemical compound with the molecular formula C10H17Cl2N3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring attached to an azabicyclo[3.2.1]octane structure . The molecular weight is 250.17 g/mol .Physical And Chemical Properties Analysis
This compound is a solid and is highly soluble in water and other polar solvents . The boiling point and other specific physical and chemical properties are not available .Aplicaciones Científicas De Investigación
1. Antimicrobial and Anticancer Activities
A study by Kayarmar et al. synthesized a series of novel analogues based on the imidazoquinoline structural framework, similar to the core structure of 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride. These compounds displayed significant antimicrobial activity against various bacterial strains and potential anticancer activity against HeLa cells. This suggests that the core structure could be a promising scaffold for developing antibacterial and anticancer agents (Kayarmar et al., 2014).
2. Antiprotozoal Activity
Weis et al. synthesized derivatives from antiprotozoal bicyclo[2.2.2]octan-2-ones, which share structural similarities with 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride. These compounds demonstrated potent in vitro activities against Trypanosoma b. rhodesiense and Plasmodium falciparum K1, showcasing the potential of this structural framework in developing antiprotozoal drugs (Weis et al., 2008).
3. Glycosidase Inhibition
Moutel et al. synthesized a trihydroxylated azepane from d-arabinose, which included an intermediate structure, 3,4-dihydroxy-8-oxa-1-azabicyclo[3.2.1]octane. This compound was evaluated as a glycosidase inhibitor, suggesting that derivatives of 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride could potentially be explored for glycosidase inhibition applications (Moutel et al., 2005).
4. Asymmetric Synthesis
A study by Suga et al. demonstrated the asymmetric 1,3-dipolar cycloadditions of diazo imine-derived cyclic azomethine ylides, yielding optically active 8-oxabicyclo[3.2.1]octanes. This highlights the potential of using the core structure of 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride in asymmetric synthesis to obtain optically active compounds (Suga et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
3-imidazol-1-yl-8-azabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-2-9-6-10(5-8(1)12-9)13-4-3-11-7-13;;/h3-4,7-10,12H,1-2,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUGMTMXMGCZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=CN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1445674.png)

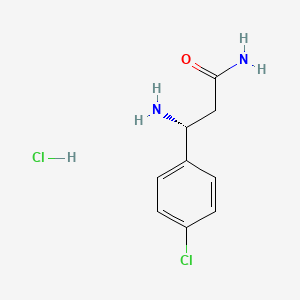
![[2-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1445678.png)

